molecular formula C9H16N2O B3114629 Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone CAS No. 202990-49-6

Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone

Cat. No. B3114629
Key on ui cas rn: 202990-49-6
M. Wt: 168.24 g/mol
InChI Key: HDLWINONZUFKQV-UHFFFAOYSA-N
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Patent
US06140330

Procedure details

In ethanol (300 ml) is suspended 5% palladium-carbon (3 g), and thereto is added 2-(1-pyrrolidinyl)carbonyl-1-benzylpyrrolidine (30 g), and the mixture is subjected to catalytic hydrogenation at room temperature under atmospheric pressure. The mixture is filtered, and the filtrate is concentrated under reduced pressure to remove the solvent to give 2-(1-pyrrolidinyl)carbonylpyrrolidine (about 18 g) as an oily product.
Name
2-(1-pyrrolidinyl)carbonyl-1-benzylpyrrolidine
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]([CH:8]2[CH2:12][CH2:11][CH2:10][N:9]2CC2C=CC=CC=2)=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1>C(O)C.[C].[Pd]>[N:1]1([C:6]([CH:8]2[CH2:12][CH2:11][CH2:10][NH:9]2)=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:2.3|

Inputs

Step One
Name
2-(1-pyrrolidinyl)carbonyl-1-benzylpyrrolidine
Quantity
30 g
Type
reactant
Smiles
N1(CCCC1)C(=O)C1N(CCC1)CC1=CC=CC=C1
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
palladium-carbon
Quantity
3 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is subjected to catalytic hydrogenation at room temperature under atmospheric pressure
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C(=O)C1NCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06140330

Procedure details

In ethanol (300 ml) is suspended 5% palladium-carbon (3 g), and thereto is added 2-(1-pyrrolidinyl)carbonyl-1-benzylpyrrolidine (30 g), and the mixture is subjected to catalytic hydrogenation at room temperature under atmospheric pressure. The mixture is filtered, and the filtrate is concentrated under reduced pressure to remove the solvent to give 2-(1-pyrrolidinyl)carbonylpyrrolidine (about 18 g) as an oily product.
Name
2-(1-pyrrolidinyl)carbonyl-1-benzylpyrrolidine
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]([CH:8]2[CH2:12][CH2:11][CH2:10][N:9]2CC2C=CC=CC=2)=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1>C(O)C.[C].[Pd]>[N:1]1([C:6]([CH:8]2[CH2:12][CH2:11][CH2:10][NH:9]2)=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:2.3|

Inputs

Step One
Name
2-(1-pyrrolidinyl)carbonyl-1-benzylpyrrolidine
Quantity
30 g
Type
reactant
Smiles
N1(CCCC1)C(=O)C1N(CCC1)CC1=CC=CC=C1
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
palladium-carbon
Quantity
3 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is subjected to catalytic hydrogenation at room temperature under atmospheric pressure
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C(=O)C1NCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06140330

Procedure details

In ethanol (300 ml) is suspended 5% palladium-carbon (3 g), and thereto is added 2-(1-pyrrolidinyl)carbonyl-1-benzylpyrrolidine (30 g), and the mixture is subjected to catalytic hydrogenation at room temperature under atmospheric pressure. The mixture is filtered, and the filtrate is concentrated under reduced pressure to remove the solvent to give 2-(1-pyrrolidinyl)carbonylpyrrolidine (about 18 g) as an oily product.
Name
2-(1-pyrrolidinyl)carbonyl-1-benzylpyrrolidine
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]([CH:8]2[CH2:12][CH2:11][CH2:10][N:9]2CC2C=CC=CC=2)=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1>C(O)C.[C].[Pd]>[N:1]1([C:6]([CH:8]2[CH2:12][CH2:11][CH2:10][NH:9]2)=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:2.3|

Inputs

Step One
Name
2-(1-pyrrolidinyl)carbonyl-1-benzylpyrrolidine
Quantity
30 g
Type
reactant
Smiles
N1(CCCC1)C(=O)C1N(CCC1)CC1=CC=CC=C1
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
palladium-carbon
Quantity
3 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is subjected to catalytic hydrogenation at room temperature under atmospheric pressure
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C(=O)C1NCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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